molecular formula C28H59N2O6P B013804 rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine CAS No. 112989-02-3

rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine

Cat. No.: B013804
CAS No.: 112989-02-3
M. Wt: 550.8 g/mol
InChI Key: QUVZKDZYEOYGKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine involves the reaction of octadecanoyl chloride with 2-amino-1-propanol to form 2-octadecanamido-1-propanol. This intermediate is then reacted with ethyl chloroformate to produce 2-ethoxy-3-octadecanamido-1-propanol. Finally, the compound is phosphorylated using phosphorus oxychloride and trimethylamine to yield rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine .

Industrial Production Methods: Industrial production methods for rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine typically involve large-scale synthesis using the same synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine exerts its effects by inhibiting protein kinase C. Protein kinase C is a family of enzymes that play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting protein kinase C, rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine can modulate these cellular processes, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Uniqueness: rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine is unique due to its specific structure, which allows it to effectively inhibit protein kinase C.

Properties

IUPAC Name

[2-ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H59N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)29-25-27(34-7-2)26-36-37(32,33)35-24-23-30(3,4)5/h27H,6-26H2,1-5H3,(H-,29,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVZKDZYEOYGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H59N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920964
Record name 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112989-02-3
Record name 3-Octadecanamido-2-ethoxypropylphosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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